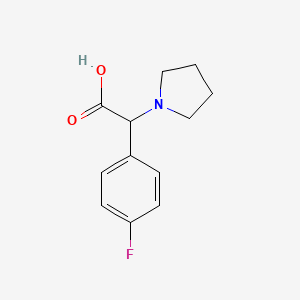![molecular formula C30H36N2O6 B12109209 (13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate](/img/structure/B12109209.png)
(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(13-エチル-14-ヒドロキシ-8-メチル-8,15-ジアザヘキサシクロ[142101,902,7010,15この化合物は、アジュマリン-サルパギンアルカロイド類に属し、天然物、特に薬用植物に由来します .
準備方法
合成経路と反応条件
(13-エチル-14-ヒドロキシ-8-メチル-8,15-ジアザヘキサシクロ[14.2.1.01,9.02,7.010,15.012,17]ノナデカ-2,4,6-トリエン-18-イル) 3,4,5-トリメトキシベンゾエートの合成には、ヘキサシクリックコア構造の形成とそれに続く官能基化を含む複数のステップが含まれます。重要なステップは一般的に以下を含みます。
ヘキサシクリックコアの形成: これは、多くの場合、より単純な前駆体から出発して、一連の環化反応によって達成されます。
官能基化: エチル基、ヒドロキシ基、メチル基の導入、およびトリメトキシベンゾエート部分の付加。
工業生産方法
この化合物の工業生産方法は、その複雑な構造と用途の特異性のために、十分に文書化されていません。大規模合成には、高収率と高純度を確保するために反応条件の最適化が必要になります。
化学反応解析
反応の種類
(13-エチル-14-ヒドロキシ-8-メチル-8,15-ジアザヘキサシクロ[14.2.1.01,9.02,7.010,15.012,17]ノナデカ-2,4,6-トリエン-18-イル) 3,4,5-トリメトキシベンゾエートは、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: この反応は、ヒドロキシ基をカルボニル基に変換することができます。
還元: 還元反応は、ジアザヘキサシクリック構造内の窒素原子を標的にすることができます。
置換: トリメトキシベンゾエート部分は、適切な条件下で他の官能基で置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO₄)と三酸化クロム(CrO₃)があります。
還元: 水素化リチウムアルミニウム(LiAlH₄)や水素化ホウ素ナトリウム(NaBH₄)などの還元剤が一般的に使用されます。
置換: 目的の生成物に応じて、さまざまな求核剤を置換反応に使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化はケトンまたはアルデヒドを生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります。
化学反応の分析
Types of Reactions
(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can modify the hydroxy group to a carbonyl group.
Reduction: Reduction reactions can target the nitrogen atoms in the diazahexacyclic structure.
Substitution: The trimethoxybenzoate moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
科学的研究の応用
(13-エチル-14-ヒドロキシ-8-メチル-8,15-ジアザヘキサシクロ[14.2.1.01,9.02,7.010,15.012,17]ノナデカ-2,4,6-トリエン-18-イル) 3,4,5-トリメトキシベンゾエートは、いくつかの科学研究に応用されています。
化学: 複雑な有機反応と機構を研究するためのモデル化合物として使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性について調査されています。
医学: 特に心臓血管疾患の治療における潜在的な治療効果について研究されています。
作用機序
(13-エチル-14-ヒドロキシ-8-メチル-8,15-ジアザヘキサシクロ[14.2.1.01,9.02,7.010,15.012,17]ノナデカ-2,4,6-トリエン-18-イル) 3,4,5-トリメトキシベンゾエートの作用機序は、特定の分子標的と経路との相互作用を含みます。この化合物は、さまざまな酵素や受容体に結合し、その活性を調節し、生理学的効果をもたらすことができます。たとえば、代謝経路に関与する特定の酵素を阻害することにより、治療効果を発揮する可能性があります。
類似の化合物との比較
類似の化合物
アジュマリン: 抗不整脈作用で知られる、アジュマリン-サルパギンアルカロイドの別のメンバー。
サルパギン: 潜在的な薬理学的活性を持つ、構造的に関連する化合物。
独自性
(13-エチル-14-ヒドロキシ-8-メチル-8,15-ジアザヘキサシクロ[142101,902,7010,15
類似化合物との比較
Similar Compounds
Ajmaline: Another member of the ajmaline-sarpagine alkaloids, known for its antiarrhythmic properties.
Sarpagine: A structurally related compound with potential pharmacological activities.
Uniqueness
(13-Ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[142101,902,7010,15
特性
IUPAC Name |
(13-ethyl-14-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl) 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H36N2O6/c1-6-16-17-13-20-26-30(18-9-7-8-10-19(18)31(26)2)14-21(32(20)28(16)33)24(17)27(30)38-29(34)15-11-22(35-3)25(37-5)23(12-15)36-4/h7-12,16-17,20-21,24,26-28,33H,6,13-14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCRQPLRRHXVYJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CC3C4C5(CC(C2C5OC(=O)C6=CC(=C(C(=C6)OC)OC)OC)N3C1O)C7=CC=CC=C7N4C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H36N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methyl-3-(4-methylbenzyl)-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B12109146.png)
![(2R)-2-(Chloromethyl)-4-[(3,4-dichlorophenyl)methyl]morpholine hydrochloride](/img/structure/B12109149.png)

![2-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-N,N-dimethylpropanamide](/img/structure/B12109155.png)

![[(1,2-Dimethyl-1H-indol-3-yl)sulfanyl]methanimidamide](/img/structure/B12109166.png)





![3,5,7-Trihydroxy-2-[4-hydroxy-3,5-bis(3-methylbut-2-enyl)phenyl]-2,3-dihydrochromen-4-one](/img/structure/B12109217.png)
![(2-{[(2R)-2-({11-[3-(3H-Diazirin-3-YL)phenoxy]undecanoyl}oxy)-3-(hexadecanoyloxy)propyl phosphonato]oxy}ethyl)trimethylazanium](/img/structure/B12109223.png)
